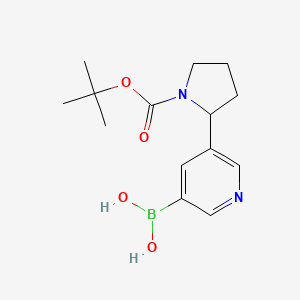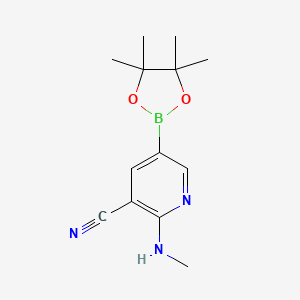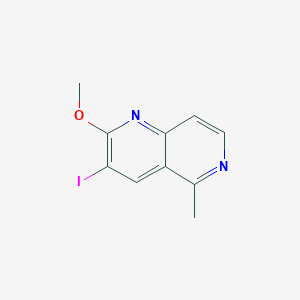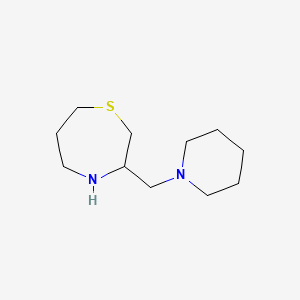
5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid
Übersicht
Beschreibung
This compound, also known by its CAS No. 1425334-70-8, has a molecular formula of C14H21BN2O4 and a molecular weight of 292.14 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms. The pyrrolidine ring is substituted with a tert-butoxycarbonyl group, and the pyridine ring is substituted with a boronic acid group .Wissenschaftliche Forschungsanwendungen
Catalytic Processes and Cross-Coupling Reactions
- Suzuki Cross-Coupling Reaction : A study explored the synthesis of benzaldehyde derivatives through Suzuki cross-coupling reactions involving arylboronic acids like pyridin-4-ylboronic acid, demonstrating efficient catalysis and product separation (Wang et al., 2014).
- Suzuki–Miyaura Cross-Coupling : Research on the Suzuki–Miyaura cross-coupling using similar pyrrolidinylboronic acids produced new 3-hetaryl-1H-pyrroles, highlighting potential applications in developing heterocyclic compounds (Matyugina et al., 2020).
Synthetic Organic Chemistry
- Synthesis of Novel Compounds : Research demonstrates the synthesis of unique compounds like diheteroaryl ethers and related structures using boronic acid derivatives, indicating applications in complex organic synthesis (Ershov et al., 2023).
- Divergent Synthesis of Pyrrolidines : A study highlighted the divergent synthesis of various pyrrolidines from tert-butyloxycarbonyl-protected 1,2-diaza-1,3-dienes, indicating the versatile use of such compounds in organic synthesis (Rossi et al., 2007).
Structural Analysis and Characterization
- Crystal Structure Studies : Analysis of similar compounds like tert-butoxycarbonyl protected pyrrolidines has been conducted, offering insights into molecular configurations and potential applications in crystallography (Yuan et al., 2010).
Medicinal Chemistry and Drug Development
- Development of Enzyme Inhibitors : Research on compounds containing pyrrolidinyl moieties has led to the development of enzyme inhibitors, showcasing potential medicinal applications (Hutchinson et al., 2009).
Wirkmechanismus
- The primary target of this compound is likely a specific protein or enzyme involved in cellular processes. Unfortunately, precise information about the exact target remains limited in the available literature .
- Boronic acids, including this compound, are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, boron interacts with palladium to form a Pd–C bond, facilitating the coupling of organic fragments .
- Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to Pd. This step is crucial for the overall cross-coupling reaction .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
[5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-14(2,3)21-13(18)17-6-4-5-12(17)10-7-11(15(19)20)9-16-8-10/h7-9,12,19-20H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPDRVAFUSVAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402932.png)






![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)

![2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide](/img/structure/B1402949.png)

